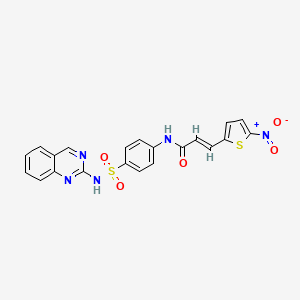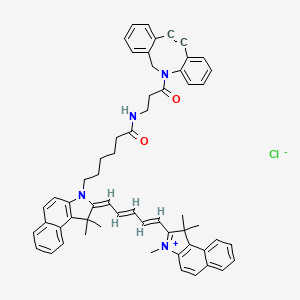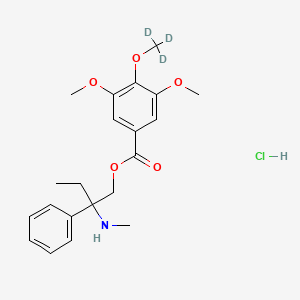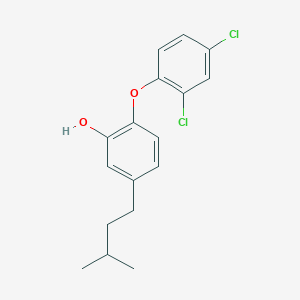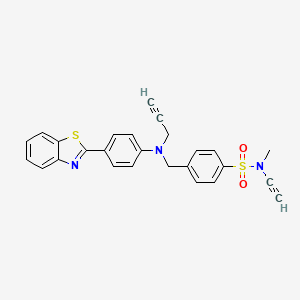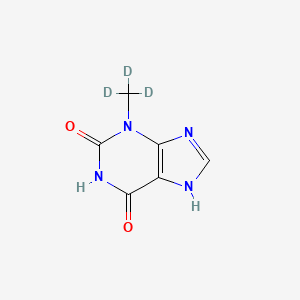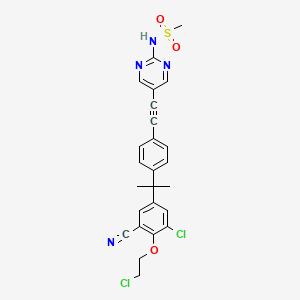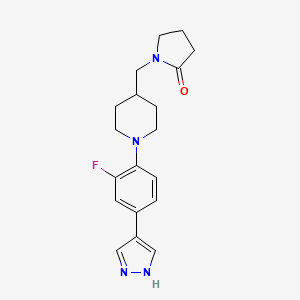
20-HETE inhibitor-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoactive eicosanoid that plays a crucial role in the regulation of vascular tone, blood pressure, and endothelial function. 20-HETE inhibitors, such as 20-HETE inhibitor-2, are compounds designed to block the synthesis or action of 20-HETE, thereby offering potential therapeutic benefits in various cardiovascular and metabolic diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-HETE inhibitor-2 typically involves the use of cytochrome P450 (CYP) enzyme inhibitors. One common synthetic route includes the reaction of N-hydroxy-N-4-butyl-2-methylphenylformamidine with specific reagents under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
20-HETE inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
20-HETE inhibitor-2 has a wide range of scientific research applications, including:
Wirkmechanismus
20-HETE inhibitor-2 exerts its effects by blocking the synthesis or action of 20-HETE. It targets the cytochrome P450 enzymes responsible for the production of 20-HETE, thereby reducing its levels in the body. This inhibition leads to decreased vascular tone, lower blood pressure, and improved endothelial function . The molecular targets and pathways involved include the renin-angiotensin system and various signaling cascades that regulate vascular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HET0016: Another potent inhibitor of 20-HETE synthesis.
DDMS: A selective inhibitor of 20-HETE synthase.
17-Octadecynoic acid (17-ODYA): Inhibits the formation of 20-HETE.
Uniqueness
20-HETE inhibitor-2 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Unlike other inhibitors, it offers a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C19H23FN4O |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-[[1-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23FN4O/c20-17-10-15(16-11-21-22-12-16)3-4-18(17)23-8-5-14(6-9-23)13-24-7-1-2-19(24)25/h3-4,10-12,14H,1-2,5-9,13H2,(H,21,22) |
InChI-Schlüssel |
UUTZYRFZFHDDOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=C(C=C(C=C3)C4=CNN=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


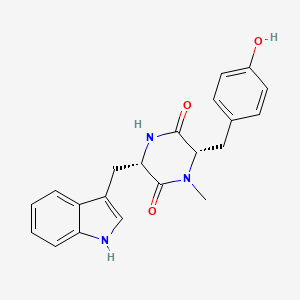
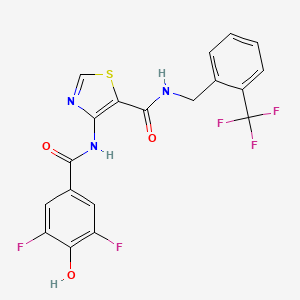
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
